(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol
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Overview
Description
(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol is an organic compound with a complex structure that includes a phenoxy group, a hydroxypropyl group, and a butenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol typically involves a multi-step process. One common method is the linker mode approach under reflux conditions. This involves the reaction of appropriate starting materials in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenol moiety can be reduced to form saturated alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and saturated alcohols.
Scientific Research Applications
(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol is unique due to its specific structural features, such as the combination of a phenoxy group with a hydroxypropyl group and a butenol moiety
Properties
IUPAC Name |
4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXDMZRXKOERED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CCCO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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